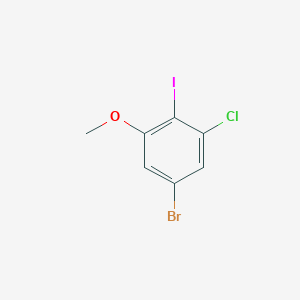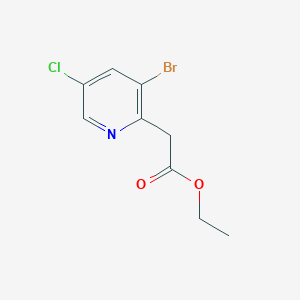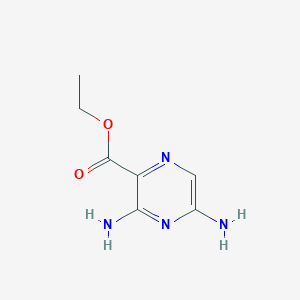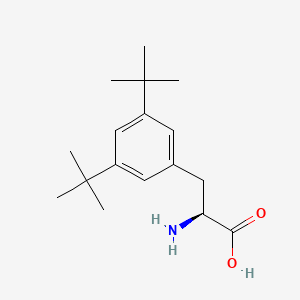![molecular formula C11H20N2O2 B13036155 tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate is a versatile compound used in various scientific research fields. It is known for its unique bicyclic structure, which makes it a valuable building block in organic synthesis . The compound is often utilized as a reagent, specialty chemical, or scaffold in the synthesis of complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminobicyclo[1.1.1]pentane under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
Oxidation: The major products include oxidized derivatives of the bicyclic structure.
Reduction: The major products are reduced forms of the compound, often with altered functional groups.
Substitution: The major products are substituted derivatives with new functional groups attached to the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}methylcarbamate
Uniqueness
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate is unique due to its specific functional groups and bicyclic structure . This uniqueness makes it a valuable compound in various research applications, offering distinct reactivity and properties compared to similar compounds .
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13(4)11-5-10(12,6-11)7-11/h5-7,12H2,1-4H3 |
InChI-Schlüssel |
NOZWTQRESWJOBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C12CC(C1)(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13036102.png)
![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)







![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
